molecular formula C9H13BrN2O B1511912 2-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine CAS No. 1142944-58-8

2-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine

Cat. No. B1511912
CAS RN: 1142944-58-8
M. Wt: 245.12 g/mol
InChI Key: BALXFCSLYKCGAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine, also known as BODIPY, is a fluorescent dye molecule that has been widely used in scientific research. It has a unique structure that allows it to emit bright and long-lasting fluorescence, making it an ideal tool for various applications in biochemistry and cell biology.

Mechanism of Action

The mechanism of action of 2-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine involves the absorption of light energy by the molecule, followed by the emission of fluorescent light. The absorption and emission spectra of 2-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine are dependent on the chemical environment and can be used to monitor changes in the local environment.
Biochemical and Physiological Effects:
2-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine has minimal biochemical and physiological effects on cells and organisms. It is non-toxic and does not interfere with cellular processes. However, it is important to note that the concentration and duration of exposure to 2-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine can affect cellular function and viability.

Advantages and Limitations for Lab Experiments

2-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine has several advantages for lab experiments. It is a highly sensitive and specific fluorescent probe that can be used to monitor biological processes in real-time. It is also compatible with a wide range of experimental conditions and can be used in both in vitro and in vivo experiments. However, 2-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine has some limitations. It has a relatively short excitation wavelength, which limits its use in deep tissue imaging. It is also sensitive to photobleaching, which can limit its use in long-term experiments.

Future Directions

There are several future directions for the use of 2-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine in scientific research. One area of interest is the development of 2-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine-based sensors for detecting disease biomarkers and environmental pollutants. Another area of interest is the use of 2-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine in the development of new therapeutics and drug delivery systems. Additionally, there is a growing interest in the use of 2-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine in optogenetics, a technique that uses light to control cellular processes. Overall, 2-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine is a versatile and powerful tool for scientific research, with many potential applications in the future.

Scientific Research Applications

2-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine has been widely used in scientific research due to its unique fluorescence properties. It has been used as a fluorescent probe to study various biological processes such as protein-protein interactions, enzyme activity, and membrane dynamics. 2-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine has also been used to label and track cells in vivo and in vitro. In addition, 2-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine has been used as a sensor for various analytes such as pH, metal ions, and reactive oxygen species.

properties

IUPAC Name

2-(4-bromopyridin-2-yl)oxy-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O/c1-12(2)5-6-13-9-7-8(10)3-4-11-9/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALXFCSLYKCGAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=NC=CC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50735890
Record name 2-[(4-Bromopyridin-2-yl)oxy]-N,N-dimethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine

CAS RN

1142944-58-8
Record name 2-[(4-Bromopyridin-2-yl)oxy]-N,N-dimethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 1.2 g of 2-(2-dimethylamino-ethoxy)-pyridin-4-ylamine, 0.749 g of sodium bromide and 1.16 g of copper sulfate is cooled to 0° C. and treated with 12 mL of 9 M sulfuric acid with stirring. The resulting dark suspension is treated at 0° C. with a solution of 0.503 g of sodium nitrite in water (0.8 mL) and stirred at 0° C. for 1.5 h and at room temperature for 1.5 h. The reaction mixture is pored onto ice-water, brought to basic pH with 30% sodium hydroxide, and extracted with methylene chloride. The organics are dried (magnesium sulfate), concentrated and purified by silica gel chromatography (7:3 ethyl acetate/methanol) to give [2-(4-bromo-pyridin-2-yloxy)-ethyl]-dimethyl-amine as an oil. MS (m/z): 245 (M+1); Rf 0.25 (7:3 ethyl acetate/methanol).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.749 g
Type
reactant
Reaction Step One
Quantity
1.16 g
Type
catalyst
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
0.503 g
Type
reactant
Reaction Step Three
Name
Quantity
0.8 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine
Reactant of Route 2
Reactant of Route 2
2-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine
Reactant of Route 3
Reactant of Route 3
2-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine
Reactant of Route 4
Reactant of Route 4
2-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine
Reactant of Route 5
Reactant of Route 5
2-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine
Reactant of Route 6
Reactant of Route 6
2-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.